HIV-1 inhibition: Some derivatives, such as K-37 and K-38, inhibit HIV-1 replication by targeting viral transcription []. These compounds likely act by interfering with the function of the viral transactivator protein Tat or other RNA-dependent transactivators, potentially by binding to a common factor involved in RNA-mediated transactivation [].
Cytotoxicity towards cancer cells: Certain derivatives, like C110g, induce apoptosis in cancer cells through a mechanism involving DNA damage, p53 upregulation, and activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways [].
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative with the chemical formula and a molecular weight of 231.15 g/mol. This compound features both a fluorine atom and a trifluoromethyl group, which significantly influence its chemical and biological properties. It exists in tautomeric forms, where the hydroxyl group can convert to a ketone, affecting its reactivity and interactions in biological systems. The compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antiviral properties against pathogens such as SARS-CoV-2 .
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol is classified as a heterocyclic aromatic compound. Its unique structure places it within the category of fluorinated quinolines, which are known for their diverse pharmacological activities.
Several synthesis methods have been developed for 6-fluoro-8-(trifluoromethyl)quinolin-4-ol:
In one method, the synthesis begins with a precursor quinoline compound that undergoes trifluoromethylation using reagents such as potassium fluoride and trifluoromethanesulfonic anhydride. The reaction typically requires specific conditions such as temperature control and solvent choice (e.g., dimethylformamide) to optimize yield and purity .
The molecular structure of 6-fluoro-8-(trifluoromethyl)quinolin-4-ol consists of a quinoline ring system with substituents at the 6 and 8 positions. The presence of the hydroxyl group at position 4 contributes to its reactivity.
Key structural data includes:
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing effects of the trifluoromethyl group, which enhances electrophilicity at certain positions on the quinoline ring.
The physical properties of 6-fluoro-8-(trifluoromethyl)quinolin-4-ol include:
Key chemical properties include:
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol has several potential applications:
The strategic incorporation of fluorine atoms and fluorinated groups (e.g., trifluoromethyl, -CF₃) into quinoline scaffolds represents a cornerstone of modern medicinal chemistry. Fluorine’s unique properties—including its high electronegativity (Pauling scale: 4.0), small atomic radius (van der Waals: 1.47 Å), and low polarizability—profoundly influence drug-receptor interactions and pharmacokinetics [9]. In 6-fluoro-8-(trifluoromethyl)quinolin-4-ol (C₁₀H₅F₄NO, MW 231.15 g/mol), these effects manifest synergistically [2] [8]:
Table 1: Physicochemical Contributions of Fluorine in 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol
Substituent | Position | Electronic Effect | Steric Contribution | Biological Consequence |
---|---|---|---|---|
Fluoro (-F) | 6 | Moderate σ-withdrawal | Minimal (VDW radius: 1.47 Å) | Enhanced target affinity; metabolic blocking |
Trifluoromethyl (-CF₃) | 8 | Strong σ-withdrawal; π-polarization | Bulky (VDW volume: 39.8 ų) | Hydrophobic pocket binding; electron density reduction |
4-Hydroxy | 4 | Tautomeric (keto-enol) | H-bond donor/acceptor | Metal chelation; target recognition |
Structurally, the 4-hydroxy group exhibits tautomerism, favoring the enol form in solution. This enables versatile hydrogen bonding with biological targets—a feature critical for antimicrobial and anticancer activity [5] [8]. Synthetic routes exploit these properties: Acetylenic iminium salt cyclization allows regioselective -CF₃ introduction at position 8, while electrophilic fluorination (e.g., Selectfluor®) functionalizes position 6 in high yields (>70%) [1] [8].
Quinoline-based therapeutics evolved from serendipitous discoveries to rational fluorinated designs:
Table 2: Evolution of Key Fluorinated Quinolines
Compound | Fluorination Pattern | Target Spectrum | Clinical Impact |
---|---|---|---|
Nalidixic acid (1960s) | None | Gram-negative UTIs | Limited to uncomplicated infections |
Norfloxacin (1980s) | C-6 F | Gram-negative; some Gram-positive | First-line for UTIs/complicated infections |
Ciprofloxacin (1987) | C-6 F | Broad-spectrum (incl. Pseudomonas) | Gold standard for systemic infections |
Sparfloxacin (1996) | C-6 F, C-8 F | Mycobacteria; intracellular pathogens | Anti-TB activity; phototoxicity limitations |
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol | C-6 F, C-8 -CF₃ | M. tuberculosis (MIC: 0.8 µg/mL); S. aureus (MIC: 1.2 µg/mL) | Lead for kinase inhibitors & antimicrobials |
Biological evaluations underscore its significance: Against Mycobacterium tuberculosis, the compound achieves MIC values of 0.8 µg/mL—surpassing early fluoroquinolones by 4–10-fold. Docking studies attribute this to -CF₃-enhanced hydrophobic contact with enoyl-ACP reductase and DNA gyrase [6] [8]. Similarly, its 3.7-fold potency advantage over chlorine analogs (IC₅₀: 0.45 μM vs. 1.20 μM) against kinase targets highlights fluorine’s electronic precision [8].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3